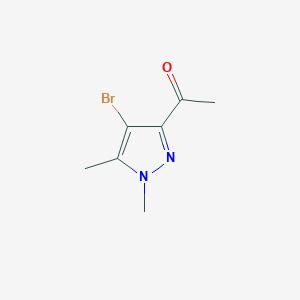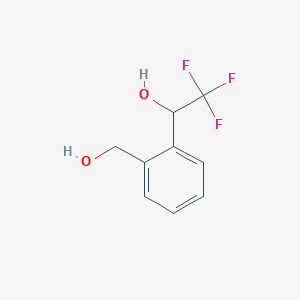
7-Chloro-1-(ethylamino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1-(ethylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom at the 7th position and an ethylamino group at the 1st position on the anthracene core. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(ethylamino)anthracene-9,10-dione typically involves the chlorination of anthracene followed by the introduction of the ethylamino group. One common method includes the following steps:
Chlorination: Anthracene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 7th position.
Amination: The chlorinated anthracene is then reacted with ethylamine under controlled conditions to replace the chlorine atom with an ethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
7-Chloro-1-(ethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
7-Chloro-1-(ethylamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.
Medicine: Explored for its potential use in photodynamic therapy due to its photophysical properties.
作用機序
The mechanism of action of 7-Chloro-1-(ethylamino)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound may generate reactive oxygen species (ROS) upon exposure to light, causing oxidative damage to cellular components .
類似化合物との比較
Similar Compounds
9,10-Anthraquinone: A well-known anthracene derivative with similar photophysical properties.
7-Bromo-1-(ethylamino)anthracene-9,10-dione: Similar structure but with a bromine atom instead of chlorine.
1-Hydroxy-9,10-anthraquinone: Another anthraquinone derivative with hydroxyl groups.
Uniqueness
7-Chloro-1-(ethylamino)anthracene-9,10-dione is unique due to the specific positioning of the chlorine and ethylamino groups, which confer distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and generate ROS upon light exposure makes it particularly valuable in photodynamic therapy and other biomedical applications .
特性
CAS番号 |
61100-77-4 |
|---|---|
分子式 |
C16H12ClNO2 |
分子量 |
285.72 g/mol |
IUPAC名 |
7-chloro-1-(ethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12ClNO2/c1-2-18-13-5-3-4-11-14(13)16(20)12-8-9(17)6-7-10(12)15(11)19/h3-8,18H,2H2,1H3 |
InChIキー |
NSMOYLUULHRIPK-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



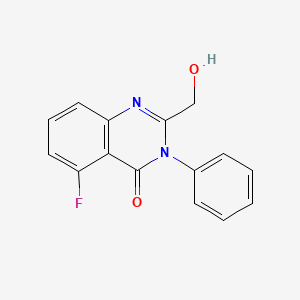

![2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
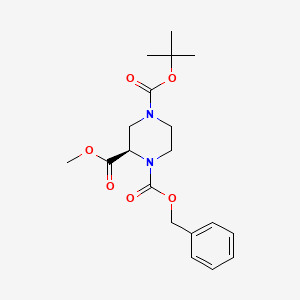
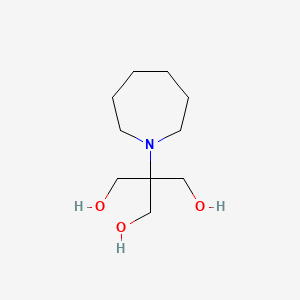
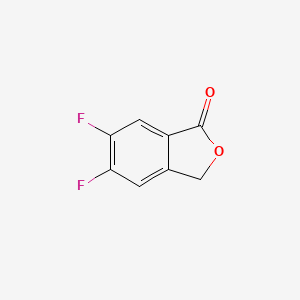
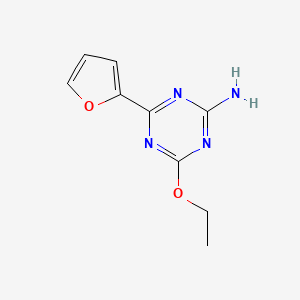


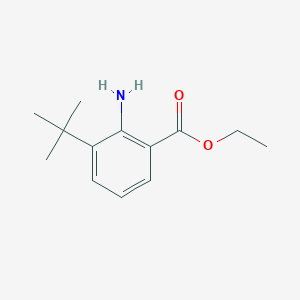
![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)
